- Rapidly accelerating fibrosarcoma protein degrading compounds and associated methods of use, World Intellectual Property Organization, , ,

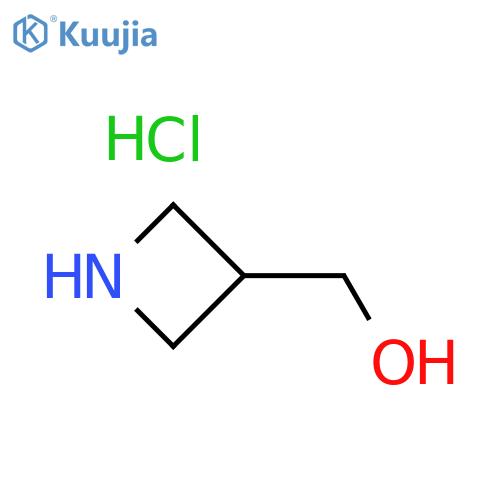

Cas no 928038-44-2 (3-Azetidinemethanol hydrochloride)

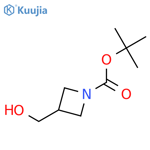

928038-44-2 structure

商品名:3-Azetidinemethanol hydrochloride

CAS番号:928038-44-2

MF:C4H10ClNO

メガワット:123.581300258636

MDL:MFCD09743446

CID:803098

PubChem ID:24801400

3-Azetidinemethanol hydrochloride 化学的及び物理的性質

名前と識別子

-

- Azetidin-3-ylmethanol hydrochloride

- 3-Azetidinemethanol hydrochloride

- (azetidine-3-yl)methanol hydrochloride

- 3-(Hydroxymethyl)azetidine hydrochloride

- 3-Azetidinemethanol,hydrochloride (1:1)

- Azetidin-3-Ylmethanol HCl

- azetidine-3-methanol hydrochloride

- HT871

- SC3671

- (Azetidine-3-yl)methanol HCl

- 3-HYDROXYMETHYL-AZETIDINE HCL

- 3-Azetidinemethanol, hydrochloride (1:1)

- PubChem19094

- Azetidin-3-ylmethanol, HCl

- AQUVQGSNKVDBBF-UHFFFAOYSA-N

- azetidin-3-ylmethanol,hydrochloride

- EBD14820

- Aze

- (Azetidin-3-yl)methanol hydrochloride

- GS-4254

- azetidin-3-ylmethanol;hydrochloride

- 928038-44-2

- SY024106

- azetidin-3-ylmethanolhydrochloride

- DTXSID40647357

- DB-013591

- EN300-7370063

- (Azetidin-3-yl)methanol--hydrogen chloride (1/1)

- PD166492

- MFCD09743446

- SB10126

- 3-(hydroxymethyl)azetidine hcl

- J-519615

- Azetidin-3-yl-methanol hydrochloride

- A3231

- HY-21336

- CS-D1756

- AC-7925

- 3-Azetidinemethanol HCl

- 3-Azetidinemethanol (hydrochloride)

- AKOS007930430

- SCHEMBL322359

-

- MDL: MFCD09743446

- インチ: 1S/C4H9NO.ClH/c6-3-4-1-5-2-4;/h4-6H,1-3H2;1H

- InChIKey: AQUVQGSNKVDBBF-UHFFFAOYSA-N

- ほほえんだ: Cl.OCC1CNC1

計算された属性

- せいみつぶんしりょう: 123.045092g/mol

- ひょうめんでんか: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 2

- 回転可能化学結合数: 1

- どういたいしつりょう: 123.045092g/mol

- 単一同位体質量: 123.045092g/mol

- 水素結合トポロジー分子極性表面積: 32.3Ų

- 重原子数: 7

- 複雑さ: 42.8

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 2

じっけんとくせい

- 色と性状: Pale-yellow to Yellow-brown Sticky Oil to Semi-Solid

- PSA: 32.26000

- LogP: 0.32890

- かんど: Hygroscopic

3-Azetidinemethanol hydrochloride セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261;P280;P305+P351+P338;P304+P340;P405;P501

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Inert atmosphere,Store in freezer, under -20°C

3-Azetidinemethanol hydrochloride 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Azetidinemethanol hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AstaTech | SC3671-25/G |

3-HYDROXYMETHYL-AZETIDINE HCL |

928038-44-2 | 95% | 25g |

$838 | 2023-09-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00458-01-5G |

azetidin-3-ylmethanol hydrochloride |

928038-44-2 | 97% | 5g |

¥ 330.00 | 2023-04-12 | |

| abcr | AB352056-10 g |

3-Azetidinemethanol hydrochloride, 95%; . |

928038-44-2 | 95% | 10 g |

€308.20 | 2023-07-19 | |

| eNovation Chemicals LLC | D552364-25G |

AZETIDIN-3-YLMETHANOL HYDROCHLORIDE |

928038-44-2 | 95% | 25g |

$170 | 2024-05-23 | |

| abcr | AB352056-5 g |

3-Azetidinemethanol hydrochloride, 95%; . |

928038-44-2 | 95% | 5 g |

€185.80 | 2023-07-19 | |

| Apollo Scientific | OR309042-1g |

Azetidin-3-yl-methanol hydrochloride |

928038-44-2 | 97% | 1g |

£49.00 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046855-5g |

3-Azetidinemethanol (hydrochloride) |

928038-44-2 | 98% | 5g |

¥254.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046855-25g |

3-Azetidinemethanol (hydrochloride) |

928038-44-2 | 98% | 25g |

¥1367.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046855-250mg |

3-Azetidinemethanol (hydrochloride) |

928038-44-2 | 98% | 250mg |

¥39 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00458-01-10G |

azetidin-3-ylmethanol hydrochloride |

928038-44-2 | 97% | 10g |

¥ 620.00 | 2023-04-12 |

3-Azetidinemethanol hydrochloride 合成方法

Synthetic Routes 1

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane ; 1 h, 15 °C

リファレンス

Synthetic Routes 2

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 0.4 MPa, rt

1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; rt

1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; rt

リファレンス

- Preparation of pyridine or pyrimidine derivatives as antitumor agents having excellent cell growth inhibition effect and excellent antitumor effect on cell strain having amplification of HGFR gene, World Intellectual Property Organization, , ,

Synthetic Routes 3

はんのうじょうけん

リファレンス

- Preparation of aminopyrazine derivatives as JAK2 tyrosine kinase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 4

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 2 h, 25 °C

リファレンス

- Sulfonamide-nitrogen oxide derivatives as PDE-5 and PDE-6 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of eye diseases, World Intellectual Property Organization, , ,

Synthetic Routes 5

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 2 h, rt

リファレンス

- Preparation of nitrogen containing bicyclic compounds as somatostatin modulators, especially SSTR2 agonists, and their therapeutic use, World Intellectual Property Organization, , ,

Synthetic Routes 6

はんのうじょうけん

リファレンス

- Preparation of pyridines and pyrimidines having cyclopropane-1,1-dicarboxamide moiety as HGFR inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 7

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 24 h, rt

1.2 Reagents: Hydrochloric acid

1.2 Reagents: Hydrochloric acid

リファレンス

- Azetidine Based Transition State Analogue Inhibitors of N-Ribosyl Hydrolases and Phosphorylases, Journal of Medicinal Chemistry, 2008, 51(4), 948-956

Synthetic Routes 8

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 0.4 MPa, rt

1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate

1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate

リファレンス

- Novel pyridine derivatives and pyrimidine derivatives as HGFR inhibitors and their preparation and use in the treatment of diseases, United States, , ,

Synthetic Routes 9

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 2 h, 25 °C

リファレンス

- Preparation of benzenesulfonamides linked to a fused heteroaryl as nitrogen oxide-donating PDE-5 and/or PDE-6 inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 10

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Methanol , Dichloromethane ; 2 h, 25 °C

リファレンス

- Preparation of indazole based bifunctional molecules as selective modulators of mutant LRRK2 for treatment of neurodegenerative disorders, World Intellectual Property Organization, , ,

Synthetic Routes 11

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Methanol , Ethyl acetate ; 2 h, rt

リファレンス

- Preparation of modified andrographolides useful for the treatment of inflammation, China, , ,

Synthetic Routes 12

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium hydroxide Solvents: Methanol ; 0.4 MPa, rt

1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate

1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate

リファレンス

- Preparation of phenoxypyridine derivatives as HGFR inhibitors for treatment of cancer, World Intellectual Property Organization, , ,

Synthetic Routes 13

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane ; 2 h, 20 °C

リファレンス

- Benzofuran analogues as NS4B inhibitors and their preparation, pharmaceutical compositions and use in the treatment of HCV, China, , ,

Synthetic Routes 14

はんのうじょうけん

リファレンス

- Preparation of taxane compounds with azetidine ring structure as anticancer agents, World Intellectual Property Organization, , ,

Synthetic Routes 15

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane ; 2 h, 20 °C

リファレンス

- Benzofuran analogue as NS4B inhibitors and their preparation, pharmaceutical compositions and use in the treatment of hepatitis C, World Intellectual Property Organization, , ,

Synthetic Routes 16

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 24 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Preparation, nucleosidase and phosphorylase inhibition of azetidine nucleoside analogs, World Intellectual Property Organization, , ,

Synthetic Routes 17

はんのうじょうけん

1.1 Reagents: Hydrogen , Hydrochloric acid Catalysts: Palladium Solvents: Methanol , Water ; overnight, 4 bar, 45 °C

リファレンス

- Effect of lipophilicity modulation on inhibition of human rhinovirus capsid binders, Bioorganic & Medicinal Chemistry Letters, 2011, 21(20), 6031-6035

3-Azetidinemethanol hydrochloride Raw materials

3-Azetidinemethanol hydrochloride Preparation Products

3-Azetidinemethanol hydrochloride 関連文献

-

Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165

-

Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089

-

Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089

928038-44-2 (3-Azetidinemethanol hydrochloride) 関連製品

- 7583-53-1((1-methylpiperidin-3-yl)methanol)

- 95849-02-8(Azetidin-3-ylmethanol)

- 625-43-4(N-Methylisobutylamine)

- 110-96-3(Diisobutylamine)

- 110013-19-9((3S)-pyrrolidin-3-ylmethanol)

- 110013-18-8((3R)-pyrrolidin-3-ylmethanol)

- 5082-74-6(Pyrrolidin-3-ylmethanol)

- 4606-65-9(piperidin-3-ylmethanol)

- 26734-09-8(3-Amino-2,2-dimethylpropanol)

- 2743432-33-7(Methyl 5'-oxo-hexahydrospiro[oxirane-2,2'-pyrrolizine]-7'a-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:928038-44-2)3-Azetidinemethanol hydrochloride

清らかである:99%

はかる:100g

価格 ($):490.0